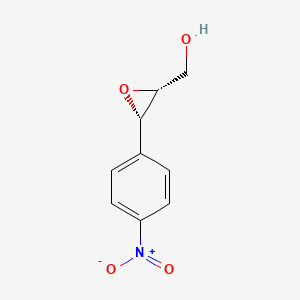

(2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol

Descripción general

Descripción

(2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive. This particular compound features a nitrophenyl group, which can influence its reactivity and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol typically involves the epoxidation of an appropriate precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to produce the desired enantiomer. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral ligand.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol can undergo various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, lithium aluminum hydride, or Grignard reagents.

Reduction: Hydrogen gas with palladium on carbon, iron powder in acetic acid.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Nucleophilic Substitution: Depending on the nucleophile, products can include amino alcohols, alkoxy alcohols, or thioethers.

Reduction: The major product is the corresponding amine.

Oxidation: Products can include carboxylic acids or aldehydes.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

(2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol serves as an intermediate in the synthesis of various pharmaceutical compounds. Its epoxy group can undergo nucleophilic attacks, allowing for the formation of complex molecules used in drug development. For instance, it has been utilized in the synthesis of anti-cancer agents and antibiotics due to its ability to modify biological targets selectively.

Chiral Catalysis

The compound is employed in asymmetric synthesis as a chiral catalyst. Its stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry where the efficacy of drugs can depend significantly on their chirality.

Material Science

In material science, this compound is used to create epoxy resins that exhibit enhanced mechanical properties and thermal stability. These materials are vital in the production of coatings, adhesives, and composites that require high durability.

Bioconjugation

The presence of a reactive epoxy group makes this compound suitable for bioconjugation applications. It can be used to link biomolecules such as proteins and nucleic acids for the development of targeted drug delivery systems and diagnostic tools.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Synthesis of Anticancer Agents | Utilization in drug synthesis | Demonstrated high selectivity and yield when used as an intermediate for synthesizing novel anticancer compounds. |

| Chiral Catalysis Research | Asymmetric synthesis | Achieved over 90% enantiomeric excess in the production of key pharmaceutical intermediates using this compound as a catalyst. |

| Development of Epoxy Resins | Material science application | Developed new epoxy formulations that exhibited improved thermal stability and mechanical strength compared to traditional resins. |

Mecanismo De Acción

The mechanism of action of (2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol depends on its specific application. In chemical reactions, the strained epoxide ring is highly reactive, making it susceptible to nucleophilic attack. The nitrophenyl group can also participate in electron-withdrawing interactions, influencing the compound’s reactivity.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S)-(-)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol: The enantiomer of the compound, with similar reactivity but different optical activity.

2,3-Epoxy-1-propanol: A simpler epoxide without the nitrophenyl group, used in various chemical syntheses.

4-Nitrophenyl glycidyl ether: Another epoxide with a nitrophenyl group, used in polymer chemistry.

Uniqueness

(2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol is unique due to its chiral nature and the presence of both an epoxide and a nitrophenyl group. This combination allows for specific interactions in chemical and biological systems, making it valuable in asymmetric synthesis and potential pharmaceutical applications.

Actividad Biológica

(2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol is a chiral epoxide that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of epoxides known for their reactivity and ability to interact with various biological targets. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₅H₁₃N₁O₄

- Molecular Weight : 269.252 g/mol

- CAS Number : 18873-04-6

The biological activity of this compound is primarily attributed to its epoxide functional group, which can undergo nucleophilic attack. This characteristic makes it a potential inhibitor of various enzymes and biological pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines.

- IC50 Values :

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism. For instance, it has shown effectiveness against NADH-linked oxidases in cancer cells, leading to reduced ATP production and increased apoptosis .

Data Table: Biological Activity Summary

| Biological Activity | Model Organism | IC50 (mM) | Reference |

|---|---|---|---|

| Anticancer Activity | Mus musculus | 0.00018 | |

| Anticancer Activity | Rattus norvegicus | 0.00038 | |

| Enzyme Inhibition | Various | Varies |

Case Studies

A notable study evaluated the effects of this compound on angiogenesis using a rat aortic ring bioassay. The compound demonstrated a significant inhibitory effect on angiogenesis with an IC50 value comparable to established angiogenesis inhibitors .

Another investigation focused on the compound's mechanism of action through its interaction with mitochondrial complexes. It was found to inhibit Complex I activity in mitochondria, which is crucial for energy metabolism in cancer cells . This inhibition leads to a decrease in ATP levels and promotes apoptotic pathways.

Propiedades

IUPAC Name |

[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWSYFXHQPGITR-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](O2)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958344 | |

| Record name | [3-(4-Nitrophenyl)oxiran-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37141-32-5 | |

| Record name | Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037141325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-(4-Nitrophenyl)oxiran-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.